molecular formula C11H13NO4 B1404719 Ethyl 3-(1,3-dioxolan-2-yl)pyridine-2-carboxylate CAS No. 1423757-75-8

Ethyl 3-(1,3-dioxolan-2-yl)pyridine-2-carboxylate

Cat. No. B1404719
M. Wt: 223.22 g/mol
InChI Key: JWKPKPVJFPFACS-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-dioxolan-2-yl)pyridine-2-carboxylate is a pyridine-based compound with a dioxolane ring attached to the pyridine ring. It is also known as Ethyl 2-pyridinecarboxylate 3,4-dihydro-2H-1,3-benzodioxin-5-yl, or Ethyl PDC. The compound has a molecular weight of 223.23 .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(1,3-dioxolan-2-yl)pyridine-2-carboxylate is represented by the linear formula C11H13NO4 . The compound is a liquid in its physical form .


Chemical Reactions Analysis

The compound has been involved in ring cleavage methodology reactions for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Physical And Chemical Properties Analysis

Ethyl 3-(1,3-dioxolan-2-yl)pyridine-2-carboxylate is a liquid . It has a molecular weight of 223.23 and is represented by the linear formula C11H13NO4 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of organic phosphine catalysts, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and regioselectivity (Zhu, Lan, & Kwon, 2003).
  • Michael Additions and Stereocontrol : Metal enolates of ethyl N-[(1R,4R)-bornylidene]glycinate react with optically pure (E)-4,5-dioxy-2-pentenoates, leading to exclusive ul,lk-1,2-chiral induction in the resulting enantiomers of 4-substituted 2-oxopyrrolidine-5-carboxylates (Tatsukawa et al., 1993).
  • Synthesis of Alkaloids : An intermediate in synthesizing the Pyrrolizidine Alkaloid (±)-Trachelanthamidine is ethyl 2-[2-(1,3 dioxolan-2-yl)ethyl]-5-oxopyrrolidine-3-carboxylate, a key compound in the reaction scheme (Horni, Hubáček, & Hesse, 1994).

Polymer Chemistry and Organic Synthesis

  • Protecting Group in Polymer Chemistry : 2-(Pyridin-2-yl)ethanol, a derivative, serves as a protecting group for methacrylic acid, demonstrating stability under acidic conditions and resistance to catalytic hydrogenolysis (Elladiou & Patrickios, 2012).
  • Synthesis of Pesticides Intermediate : Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an intermediate in the synthesis of pesticides like chlorantraniliprole, is produced using 2,3-dichloropyridine as a starting material (Ju, 2014).

Biological Applications

  • CDP Reductase Inhibitors : 3- and 5-amino-2-(1,3-dioxolan-2-yl)pyridines are used to produce compounds that act as potent inhibitors of CDP reductase activity and exhibit cytotoxicity against L1210 leukemia (Liu et al., 1996).

Photophysical Properties

  • Photophysical Properties Study : Novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates were synthesized, showing a correlation between spectral-fluorescent properties and chemical structure (Ershov et al., 2019).

Safety And Hazards

The compound is associated with a GHS07 pictogram and has a signal word “Warning” according to its safety information . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 3-(1,3-dioxolan-2-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-14-10(13)9-8(4-3-5-12-9)11-15-6-7-16-11/h3-5,11H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKPKPVJFPFACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=N1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(1,3-dioxolan-2-yl)pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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